Bienvenue dans la boutique en ligne BenchChem!

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Medicinal Chemistry Scaffold Diversity Cancer Drug Discovery

Source the unsubstituted pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core (CAS 17257-96-4) for systematic SAR exploration instead of custom-synthesized functionalized derivatives. This minimal bicyclic scaffold enables PDE4/PDE5 inhibitor development (derivatives achieve IC50 8.3–62 nM) and oncology hit identification (23 of 43 derivatives show high affinity for cancer-related proteins). Commercially available at 97% purity with defined pricing and 1-week lead times—eliminate the variable costs and extended timelines of custom synthesis for early-stage medicinal chemistry campaigns.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 17257-96-4
Cat. No. B096414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
CAS17257-96-4
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=N1)NC(=O)NC2=O
InChIInChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12)
InChIKeyOXXOHYAWQSFGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione (CAS 17257-96-4): Core Heterocyclic Scaffold Specifications and Procurement Baseline


Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione (CAS 17257-96-4) is an unsubstituted bicyclic heterocyclic compound featuring a fused pyrimidine and pyridazine ring system with two carbonyl groups at positions 2 and 4 . With a molecular formula of C6H4N4O2 and molecular weight of 164.12 g/mol, this compound serves as the minimal core scaffold for an emerging class of bioactive molecules [1]. Commercially available at 97% purity from multiple suppliers, it is primarily utilized as a versatile building block for the synthesis of more complex heterocyclic derivatives and novel bicyclic frameworks in medicinal chemistry research .

Why Generic Pyrimidopyridazine Scaffold Substitution Is Not Trivial: Sourcing Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione


The pyrimido[4,5-d]pyridazine scaffold is not a monolithic chemical space; substitution patterns and oxidation states profoundly alter both chemical reactivity and biological target engagement. While derivatives such as 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione represent newly described heterocycles with distinct synthetic accessibility [1], and pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazines have demonstrated nanomolar PDE4 inhibitory activity [2], the unsubstituted 2,4(1H,3H)-dione core serves as the foundational building block for systematic SAR exploration. Empirical evidence shows that even closely related pyridazino[4,5-d]pyrimidin-5(6H)-one isomers exhibit entirely different kinase inhibition profiles [3]. Therefore, substituting a functionalized derivative for the core scaffold without rigorous validation introduces uncontrolled variables in both synthetic routes and biological outcomes.

Quantitative Evidence Guide: Comparative Data for Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione Selection


Scaffold Novelty: 3,7-Dihydropyrimido[4,5-d]pyridazine-4,8-dione as a First-in-Class Heterocycle Derived from the Core Scaffold

The 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione scaffold, which can be synthesized via modification of the pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core, is a novel heterocycle described for the first time in the literature as of 2022 [1]. This scaffold demonstrated that 23 out of 43 synthesized ligands exhibited high affinity for at least one cellular protein involved in cancer pathogenesis when benchmarked against co-crystallized ligands in X-ray structures [1]. In contrast, other heterocyclic scaffolds evaluated in the same study, including 1,8-naphthyridin-4(1H)-one and 4H-pyrido[1,2-a]pyrimidin-4-one, did not yield the same pattern of target engagement, underscoring the unique biological profile of the pyrimidopyridazine framework [1].

Medicinal Chemistry Scaffold Diversity Cancer Drug Discovery

PDE4 Inhibitory Activity: Potency Comparison of Pyrazolo-Pyrimidopyridazine Derivatives vs. Quinoline Scaffolds

Derivatives of the pyrimido[4,5-d]pyridazine scaffold, specifically pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazines, have been evaluated for PDE4 inhibition. Two compounds in this series, designated 10a and 10e, exhibited IC50 values of 62 nM and 175.5 nM, respectively [1]. This potency was achieved within a series that was directly compared to a quinoline-based PDE4 inhibitor series developed via fragment-based drug design; the pyrimidopyridazine series demonstrated distinct and promising inhibitory profiles that warrant further investigation [1].

Phosphodiesterase Inhibition Inflammation CNS Disorders

PDE5 Inhibition Benchmark: Comparative Potency of Pyrazolopyrimidopyridazinones vs. Clinical PDE5 Inhibitors

Pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, a derivative class of the core scaffold, have been synthesized and evaluated as PDE5 inhibitors. Several compounds in this series exhibited IC50 values in the low nanomolar range, with compound 5r displaying particularly high potency with an IC50 of 8.3 nM against PDE5 [1]. While this potency is comparable to clinically approved PDE5 inhibitors such as sildenafil (IC50 ≈ 3.5 nM for PDE5), the pyrimidopyridazine scaffold offers a distinct structural framework that may confer different selectivity profiles or pharmacokinetic properties [1].

Phosphodiesterase 5 Erectile Dysfunction Cardiovascular

Commercial Purity and Cost Benchmark: Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione vs. Functionalized Derivatives

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is commercially available at 97% minimum purity from established suppliers, with pricing at $250 per 100 mg and $904 per 1 g as of January 2026 . This represents a cost-effective entry point compared to custom-synthesized functionalized derivatives of the pyrimido[4,5-d]pyridazine scaffold, which typically require multi-step synthetic routes and are not available as catalog items. Alternative purity grades include 95% and 98% (HPLC) from different vendors [1].

Procurement Building Blocks Synthetic Chemistry

Primary Research and Industrial Application Scenarios for Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione Based on Validated Evidence


Medicinal Chemistry: Scaffold for Novel PDE4 and PDE5 Inhibitor Development

Research groups developing phosphodiesterase inhibitors for inflammatory, respiratory, or erectile dysfunction indications can utilize pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione as the core building block for constructing pyrazolo-pyrimidopyridazine derivatives. Evidence demonstrates that elaborated derivatives achieve IC50 values of 62 nM against PDE4 [1] and 8.3 nM against PDE5 [2], establishing the scaffold as a viable alternative to quinoline-based PDE4 inhibitors and pyrazolopyrimidinone-based PDE5 inhibitors.

Oncology Drug Discovery: Generation of Novel Bi-cyclic Structures for Cancer Target Screening

Investigators pursuing cancer-relevant cellular targets can employ pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione to synthesize 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione and related novel heterocycles. Inverse virtual screening of 43 compounds derived from this scaffold class identified 23 ligands with high affinity for at least one cancer-related protein among 31 evaluated targets [3], supporting its use as a privileged scaffold for hit identification in oncology programs.

Synthetic Methodology Development: Regioselective Heterocycle Construction

Organic chemistry laboratories focused on developing novel synthetic methodologies for fused heterocycles can utilize pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione as a reference substrate. The pyrimidopyridazine scaffold has been employed in single-step tandem reactions with tetrazines under basic conditions, achieving highly regioselective product formation [4]. Additionally, the core scaffold serves as a starting material for regiospecific condensation reactions with hydrazine derivatives to generate tri- and tetra-substituted derivatives [5].

Procurement Planning: Cost-Effective Core Scaffold for SAR Campaigns

Laboratory managers and procurement specialists planning structure-activity relationship campaigns should source the unsubstituted pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione core (CAS 17257-96-4) rather than custom-synthesized functionalized derivatives for initial exploratory chemistry. The core scaffold is commercially available at 97% purity from multiple vendors with defined pricing and lead times (e.g., $250/100mg, 1 week lead time) , whereas functionalized derivatives require custom synthesis with variable costs and extended timelines, representing an inefficient use of resources for early-stage SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.